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molecular formula C5H6N4O3S B178784 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid CAS No. 139183-37-2

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No. B178784
M. Wt: 202.19 g/mol
InChI Key: OSIJZKVBQPTIMT-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773624

Procedure details

To a suspension of methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate (syn-isomer) (146 g, 0.60 mmol) in water (720 g) was cooled to an internal temperature of 0° C. and then 10% aqueous sodium hydroxide solution (720 ml) was added dropwise thereto. The mixture was allowed to react at a temperature in the range of 0°±1° C. for 1 hr., then heated to an internal temperature of 45° to 50° C. to react for 2 hrs. The reaction mixture was then neutralized with concentrated hydrochloric acid (62.4 g) to pH 6.5 to 7.5., and concentrated at an internal temperature of below 60° C. and then adjusted to pH 3 with concentrated hydrochloric acid (62 g). After that, it was decolorized and purified with activated carbon (14.6 g), followed by the addition of concentrated hydrochloric acid (62.4 g). It was then cooled to separate crystals which were collected by filtration and dried to give 2-methoxyimino-2-(5-amino-1,2,4-thiadiazole-3-yl) acetic acid (syn-isomer) (166.7 g, yield: 88.0%, and purity by HPLC: 99.4%).
Name
methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
720 g
Type
solvent
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
62.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:9]1[N:13]=[C:12]([NH:14]C=O)[S:11][N:10]=1)[C:5]([O:7]C)=[O:6].[OH-].[Na+].Cl>O>[CH3:1][O:2][N:3]=[C:4]([C:9]1[N:13]=[C:12]([NH2:14])[S:11][N:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
Quantity
146 g
Type
reactant
Smiles
CON=C(C(=O)OC)C1=NSC(=N1)NC=O
Name
Quantity
720 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
720 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
62.4 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at a temperature in the range of 0°±1° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
, then heated to an internal temperature of 45° to 50° C.
CUSTOM
Type
CUSTOM
Details
to react for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
, and concentrated at an internal temperature of below 60° C.
CUSTOM
Type
CUSTOM
Details
purified with activated carbon (14.6 g)
ADDITION
Type
ADDITION
Details
followed by the addition of concentrated hydrochloric acid (62.4 g)
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
CUSTOM
Type
CUSTOM
Details
to separate crystals which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CON=C(C(=O)O)C1=NSC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 166.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 137411.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05773624

Procedure details

To a suspension of methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate (syn-isomer) (146 g, 0.60 mmol) in water (720 g) was cooled to an internal temperature of 0° C. and then 10% aqueous sodium hydroxide solution (720 ml) was added dropwise thereto. The mixture was allowed to react at a temperature in the range of 0°±1° C. for 1 hr., then heated to an internal temperature of 45° to 50° C. to react for 2 hrs. The reaction mixture was then neutralized with concentrated hydrochloric acid (62.4 g) to pH 6.5 to 7.5., and concentrated at an internal temperature of below 60° C. and then adjusted to pH 3 with concentrated hydrochloric acid (62 g). After that, it was decolorized and purified with activated carbon (14.6 g), followed by the addition of concentrated hydrochloric acid (62.4 g). It was then cooled to separate crystals which were collected by filtration and dried to give 2-methoxyimino-2-(5-amino-1,2,4-thiadiazole-3-yl) acetic acid (syn-isomer) (166.7 g, yield: 88.0%, and purity by HPLC: 99.4%).
Name
methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
720 g
Type
solvent
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
62.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:9]1[N:13]=[C:12]([NH:14]C=O)[S:11][N:10]=1)[C:5]([O:7]C)=[O:6].[OH-].[Na+].Cl>O>[CH3:1][O:2][N:3]=[C:4]([C:9]1[N:13]=[C:12]([NH2:14])[S:11][N:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
Quantity
146 g
Type
reactant
Smiles
CON=C(C(=O)OC)C1=NSC(=N1)NC=O
Name
Quantity
720 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
720 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
62.4 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at a temperature in the range of 0°±1° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
, then heated to an internal temperature of 45° to 50° C.
CUSTOM
Type
CUSTOM
Details
to react for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
, and concentrated at an internal temperature of below 60° C.
CUSTOM
Type
CUSTOM
Details
purified with activated carbon (14.6 g)
ADDITION
Type
ADDITION
Details
followed by the addition of concentrated hydrochloric acid (62.4 g)
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
CUSTOM
Type
CUSTOM
Details
to separate crystals which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CON=C(C(=O)O)C1=NSC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 166.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 137411.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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